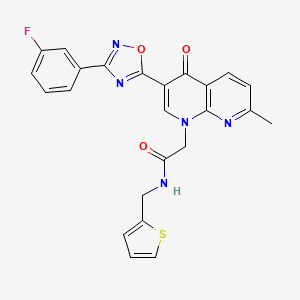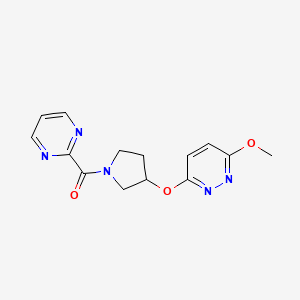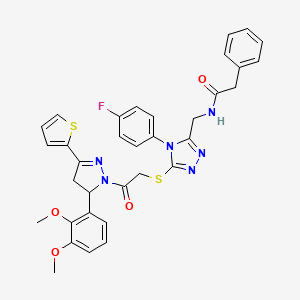
2-溴-N-(4-(噻唑-2-氧基)苄基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide is a synthetic organic compound that combines several functional groups, including a bromine atom, a thiazole ring, and a benzenesulfonamide moiety. This compound is of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
科学研究应用
2-bromo-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential antibacterial, antifungal, and anticancer activities. It can serve as a lead compound for the development of new drugs.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.
Chemical Biology: It can be used as a tool compound to probe biological systems and identify molecular targets.
Industrial Applications: The compound may have applications in the development of new materials or as a precursor for the synthesis of other bioactive molecules.
作用机制
Target of Action
The primary targets of 2-bromo-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide are bacterial cells . This compound has been synthesized as a hybrid antimicrobial that combines the effects of thiazole and sulfonamide, groups with known antibacterial activity .
Mode of Action
2-bromo-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide: interacts with its bacterial targets by penetrating the cell membranes . It is used in conjunction with a cell-penetrating peptide, octaarginine, to enhance its antibacterial activity . The compound exhibits a distinctive mode of action when used in this drug-peptide complex .
Biochemical Pathways
The biochemical pathways affected by 2-bromo-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide It is known that thiazole nucleus, a part of this compound, exhibits its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 2-bromo-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide The compound’s antibacterial activity suggests that it is able to penetrate bacterial cells and exert its effects .
Result of Action
The molecular and cellular effects of 2-bromo-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide include potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The compound, particularly when used in a complex with the cell-penetrating peptide octaarginine, displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human red blood cells .
生化分析
Biochemical Properties
2-bromo-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide plays a significant role in biochemical reactions, particularly as an antimicrobial and antiproliferative agent . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit bacterial lipids’ biosynthesis, thereby exhibiting antibacterial activity . Additionally, it interacts with estrogen receptor-positive human breast adenocarcinoma cancer cell lines, demonstrating anticancer properties . The nature of these interactions often involves binding to specific active sites on enzymes or receptors, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 2-bromo-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide on various cell types and cellular processes are profound. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism . In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation . In bacterial cells, it disrupts the cell membrane integrity and inhibits essential metabolic processes, leading to cell death .
Molecular Mechanism
At the molecular level, 2-bromo-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, inhibiting their normal function . For example, its interaction with bacterial enzymes involved in lipid biosynthesis leads to the inhibition of these enzymes, thereby exerting its antibacterial effects . In cancer cells, it binds to estrogen receptors, modulating gene expression and inducing apoptosis .
Temporal Effects in Laboratory Settings
The temporal effects of 2-bromo-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound maintains its stability under controlled conditions, but it may degrade under extreme conditions such as high temperature or pH . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of 2-bromo-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide vary with different dosages. At lower doses, it exhibits therapeutic effects such as antibacterial and anticancer activities without significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues and organs . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity .
Metabolic Pathways
2-bromo-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may undergo biotransformation, resulting in metabolites that retain biological activity or are excreted from the body . These metabolic processes can affect the compound’s efficacy and toxicity, highlighting the importance of understanding its metabolic pathways .
Transport and Distribution
The transport and distribution of 2-bromo-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes by specific transporters or passive diffusion . Once inside the cells, it may bind to intracellular proteins or accumulate in specific cellular compartments . Its distribution within tissues can influence its therapeutic effects and potential toxicity .
Subcellular Localization
The subcellular localization of 2-bromo-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and modulate gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, influencing various cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Thiazole Ring to the Benzyl Group: The thiazole ring is then attached to the benzyl group through a nucleophilic substitution reaction.
Introduction of the Bromine Atom: The bromine atom is introduced via bromination of the benzyl group using bromine or N-bromosuccinimide (NBS).
Formation of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the benzene ring to form the benzenesulfonamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
化学反应分析
Types of Reactions
2-bromo-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The thiazole ring and benzenesulfonamide moiety can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form larger, more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Nucleophilic Substitution: Various nucleophiles (e.g., amines, thiols) in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the molecule.
相似化合物的比较
Similar Compounds
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: This compound also contains a thiazole ring and a benzenesulfonamide moiety, but with different substituents.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has a similar thiazole ring structure but with different functional groups attached.
2-bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl] benzohydrazide: Another thiazole-containing compound with different substituents and biological activities.
Uniqueness
2-bromo-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, thiazole ring, and benzenesulfonamide moiety allows for a wide range of chemical modifications and potential biological activities, making it a valuable compound for research and development.
属性
IUPAC Name |
2-bromo-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3S2/c17-14-3-1-2-4-15(14)24(20,21)19-11-12-5-7-13(8-6-12)22-16-18-9-10-23-16/h1-10,19H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVQOBMLCDIJQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC3=NC=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-Dimethoxyphenyl)-1-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one](/img/structure/B2552099.png)
![N-(2,6-difluorobenzyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2552101.png)


![methyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2552105.png)

![1-(4-chlorophenyl)-5-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2552107.png)

![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-methylbenzenecarboxylate](/img/structure/B2552109.png)

![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2552114.png)
![2-(3-fluoro-4-methylphenyl)-4-(3-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2552115.png)
![6-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-3-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B2552116.png)
